molecular formula C17H13N5O2S2 B11367245 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11367245
M. Wt: 383.5 g/mol
InChI Key: AZWUGJWQSIZQIC-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring followed by the introduction of the thiazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitrile group.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound can be used to study enzyme interactions and as a potential inhibitor for specific biological pathways.

Medicine

The compound’s potential medicinal properties are being explored, particularly its role as an anti-cancer agent due to its ability to interfere with DNA synthesis.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes and inhibit their activity, particularly those involved in DNA synthesis and repair. The molecular targets include various kinases and polymerases, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
  • **2-(4-(5-Cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)phenoxy)-N,N-diethylacetamide
  • **2-Mercapto-4-(4-methoxy-3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

The presence of both the pyrimidine and thiazole rings in the structure of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide makes it unique compared to other similar compounds

Biological Activity

The compound 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and structure–activity relationships (SARs).

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the Pyrimidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Sulfanyl Group : This is done via nucleophilic substitution reactions.
  • Coupling with Thiazole Derivative : Amide bond formation through condensation reactions is used to link the thiazole moiety.

The molecular formula for this compound is C17H16N4OSC_{17}H_{16}N_4OS, and it has unique properties due to the presence of both pyrimidine and thiazole rings, which may enhance its pharmacological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyrimidine derivatives. For instance, certain compounds in this class have shown efficacy against viral infections, such as HIV and the tobacco mosaic virus (TMV). The EC50 values for these compounds can range significantly, indicating varying levels of potency against different viral targets .

CompoundTarget VirusEC50 (μg/mL)
Compound ATMV58.7
Compound BHIV3.98

Anti-inflammatory Effects

In vitro studies have indicated that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example, certain pyrimidine derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX Inhibition IC50 (μmol)
Compound C0.04 ± 0.09
Celecoxib0.04 ± 0.01

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the substituents on the pyrimidine and thiazole rings can significantly influence their biological efficacy. For example:

  • Electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity.
  • The introduction of halogen substituents has been associated with increased antiviral potency.

Case Studies

A study investigating a series of thiazolidinone derivatives revealed that modifications at specific positions led to enhanced activity against viral targets . Similarly, compounds with varied substitutions on the thiazole ring showed differential effects on COX inhibition, suggesting that careful design can lead to more effective therapeutic agents.

Properties

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H13N5O2S2/c1-10-8-25-16(19-10)20-13(23)9-26-17-21-14(11-5-3-2-4-6-11)12(7-18)15(24)22-17/h2-6,8H,9H2,1H3,(H,19,20,23)(H,21,22,24)

InChI Key

AZWUGJWQSIZQIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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